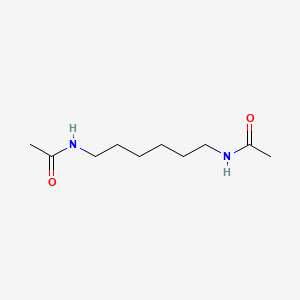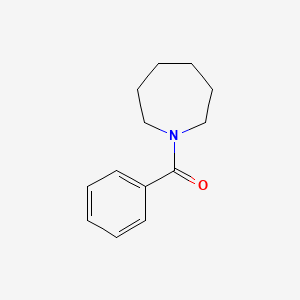
K252b
Übersicht
Beschreibung
K252b is an indolocarbazole isolated from the actinomycete Nocardiopsis. It is a PKC inhibitor and is used to inhibit extracellular kinases of cells in culture because it can’t pass through the cell membrane freely .
Synthesis Analysis
K252b is related to K252a, another indolocarbazole. The difference between these two is that K252b possesses a carboxylic acid group where K252a has an ester instead . The synthesis of K252b, a complex organic molecule, is caused by interactions between the molecule and various metabolic pathways in different living organisms .Molecular Structure Analysis
The molecular formula of K252b is C26H19N3O5 . It falls into the indolocarbazole category and is structurally similar to another indolocarbazole, K252a .Physical And Chemical Properties Analysis
K252b is a white to light yellow powder that is soluble in DMSO and methanol . Its molecular weight is 453.454 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Neuroprotection
K-252b has been shown to prolong the survival of hippocampal, septal, and cortical neurons deprived of glucose. This suggests its potential use in neuroprotective strategies, particularly in conditions where neurons are at risk due to energy deprivation .
Ectoprotein Kinase Inhibition
As an ectoprotein kinase inhibitor, K-252b plays a role in negating the effects of nerve growth factors on PC12 and peripheral neuron system (PNS) neurons. This property is significant for studies related to nerve growth and development .
Neurotrophin-3 Signaling Potentiation
K-252b can potentiate neurotrophin-3-induced tyrosine phosphorylation of Trk on PC12 cells, indicating its utility in research focused on neurotrophin signaling pathways .
Inhibition of NGF Action
K-252b is a selective and non-toxic inhibitor of nerve growth factor (NGF) action in the brain. It has been used to study the mechanism of NGF-induced neurite outgrowth on PC12 cells .
Synapse Formation Blockade
In cultured cortical neurons, K-252b not only blocks synapse formation but also inhibits the phosphorylation of some cell surface proteins. This application is crucial for understanding synaptic development and function .
ATP-induced Long-term Potentiation (LTP) Studies
K-252b has been used as a blocker in studies investigating the mechanism of ATP-induced long-term potentiation (LTP), providing insights into synaptic plasticity and memory formation .
Vasodilation Research
K-252b was found to markedly reduce the relaxation of K±contracted rat vas deferens caused by ATP, suggesting its role in studies related to vasodilation and smooth muscle contraction .
Protein Kinase C Inhibition
K-252b is a potent inhibitor of protein kinase C, with implications for research into signal transduction pathways involved in various cellular processes, including cancer .
Wirkmechanismus
Target of Action
K-252b, also known as K252b, is a potent inhibitor of various protein kinases . It primarily targets protein kinase A, G, and C . These kinases play crucial roles in cellular signal transduction, controlling cell growth, differentiation, and metabolism .
Mode of Action
K-252b acts by interfering at or near the ATP binding site of the protein kinases . This interaction inhibits the kinase activity, preventing the transfer of phosphate groups from ATP to specific substrates within the cell . The highest inhibition potency is observed for protein kinase C, with a Ki value of 20 nM .
Biochemical Pathways
K-252b’s inhibition of protein kinases affects multiple biochemical pathways. For instance, it controls neurite formation by inhibiting Nerve Growth Factor (NGF)-induced neurite outgrowth of PC12 cells . This inhibition is dose-dependent, with higher concentrations of K-252b leading to more NGF-induced neurite outgrowth inhibition .
Pharmacokinetics
It is known that k-252b is soluble in dmso and methanol , suggesting it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of K-252b.
Result of Action
At the molecular level, K-252b’s inhibition of protein kinases leads to changes in cellular processes. For example, it can potentiate the neurotrophin-3-induced tyrosine phosphorylation of Trk on PC12 cells .
Action Environment
The action, efficacy, and stability of K-252b can be influenced by various environmental factors. For instance, the presence of glucose can affect the compound’s action. When K-252b is present in very low concentrations, it prolongs the survivorship of hippocampal, septal, and cortical neurons deprived of glucose . .
Safety and Hazards
Eigenschaften
IUPAC Name |
(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)/t17-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSOPBXQXSAAAC-PLZPTFKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433626 | |
| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylicacid, 2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-, (9S,10R,12R)- | |
CAS RN |
99570-78-2 | |
| Record name | (5S,6R,8R)-6-Hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of K252b?
A1: K252b acts as a protein kinase inhibitor, primarily targeting the ATP-binding site of these enzymes [, ]. This inhibition disrupts the phosphorylation of downstream signaling molecules, ultimately influencing various cellular processes.
Q2: What are the downstream consequences of K252b-mediated inhibition of ecto-protein kinases in synapse formation?
A2: Research suggests that inhibiting ecto-protein kinase activity with K252b disrupts synapse formation in cultured rat cortical neurons [, ]. This finding highlights the crucial role of ecto-protein kinase-mediated phosphorylation in synapse development.
Q3: What is the molecular formula and weight of K252b?
A3: The molecular formula of K252b is C27H21N3O5, and its molecular weight is 467.47 g/mol.
Q4: Does K252b’s ability to penetrate cell membranes differ from its analogues?
A4: Yes, K252b demonstrates lower membrane permeability compared to its close analogue, K252a [, ]. This difference in membrane solubility influences their respective potencies and cytotoxicities in cellular assays.
Q5: How do structural modifications of the sugar moiety in K252 compounds influence their activity?
A5: Research has shown that altering the sugar component of K252 compounds can lead to significant changes in their specificity toward different protein kinases []. These modifications can also result in the emergence of stimulatory effects on nerve cells, in contrast to the typical inhibitory action.
Q6: Are there any known structure-activity relationships for the anti-kinetoplastid activity of K252b and its analogues?
A6: While K252b and related indolocarbazoles exhibit anti-kinetoplastid activity, further research is needed to establish definitive structure-activity relationships []. Exploring these relationships could pave the way for developing more potent and selective anti-parasitic agents.
Q7: What is the impact of K252b on placental development?
A7: In vivo studies in pregnant mice have revealed that K252b, unlike its cell-permeable analogue K252a, does not hinder placental development []. This difference in effect can be attributed to K252b’s limited ability to cross the plasma membrane and affect intracellular signaling pathways.
Q8: How does K252b affect seizure-induced damage and memory impairment?
A8: Interestingly, subcutaneous administration of K252b prior to kainic acid-induced seizures in rats provides neuroprotective effects, attenuating hippocampal neuronal damage and improving spatial memory performance []. These findings suggest that K252b might have therapeutic potential for neurological disorders involving excitotoxicity.
Q9: What role does K252b play in the context of acetylcholine release at neuromuscular junctions?
A9: K252b, unlike its membrane-permeable counterpart K252a, does not directly affect acetylcholine release at neuromuscular junctions []. This observation highlights the importance of intracellular TrkB receptor signaling in modulating acetylcholine release.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





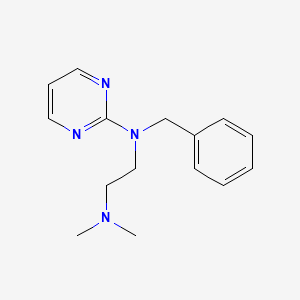
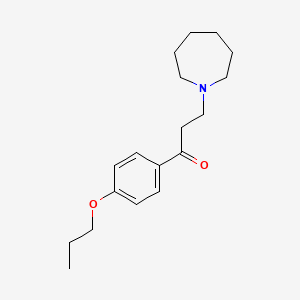

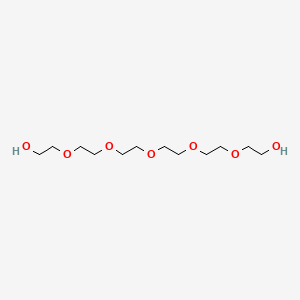
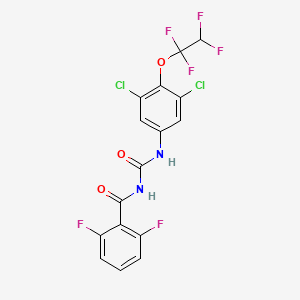
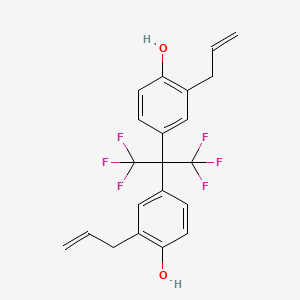
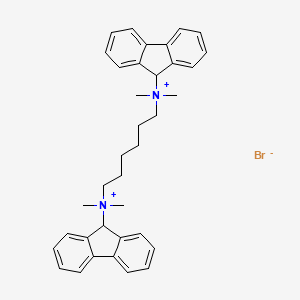
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)
